molecular formula C15H14O2 B146859 2,2-Diphenylpropionic acid CAS No. 5558-66-7

2,2-Diphenylpropionic acid

Cat. No. B146859
CAS RN: 5558-66-7
M. Wt: 226.27 g/mol
InChI Key: ODELFXJUOVNEFZ-UHFFFAOYSA-N
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Description

2,2-Diphenylpropionic acid, also known as this compound or DPP, is an important organic compound that is used in a variety of applications. It is a white crystalline solid with a molecular formula of C14H14O2 and a molecular weight of 218.27 g/mol. It is a derivative of propionic acid and is commonly used in the synthesis of pharmaceuticals, dyes, and other compounds. DPP has also been studied for its potential to act as an antioxidant, as well as its ability to bind to certain proteins in the body.

Scientific Research Applications

1. Hepatic Drug Metabolism

2,2-Diphenylpropionic acid N,N-diethylaminoethyl ester hydrochloride impacts hepatic drug metabolism in mice. Initially, it inhibits microsomal drug-metabolizing enzymes in the liver, prolonging hexobarbital sleeping time. However, 24 hours post-administration, it induces these enzymes, shortening hexobarbital sleeping time (Beyhl, Lindner, & Sinharay, 1982).

2. Antimuscarinic Activities

This compound derivatives have been synthesized and shown to possess antimuscarinic activities. Though less potent than the parent compound, aprophen, these derivatives demonstrate significant activity (Brown et al., 1993).

3. VLA-4 Antagonism

2,3-Diphenylpropionic acid derivatives act as potent VLA-4 antagonists. These derivatives, particularly compound 9cc, have shown efficacy in inhibiting intercellular adhesion via the VCAM-1/VLA-4 interaction (Hoshina et al., 2005).

4. Antioxidant and Antiproliferative Activity

Synthetic diphenylpropionamide derivatives, achieved by condensing this compound with amines, exhibit antioxidant and antiproliferative activities. Their structure-activity relationship has been analyzed, showing significant potential (Urbani et al., 2008).

5. AT1 Selective Angiotensin II Antagonists

Diphenylpropionic acids are used in synthesizing potent AT1 selective angiotensin II receptor antagonists. These compounds have been evaluated for their efficacy in controlling blood pressure in rats (Almansa et al., 1996).

6. Chiral Separation Techniques

High-performance liquid chromatography techniques have been developed for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important intermediate in medicine production (Hong-mei, 2013).

7. Process Optimization in Chiral Extraction

The optimization of chiral extraction processes for 2,3-diphenylpropionic acid enantiomers has been reported. This includes the development of efficient extraction systems and models, contributing to the advancement of pharmaceutical manufacturing techniques (Wang et al., 2019).

Safety and Hazards

2,2-Diphenylpropionic acid is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. , suggesting that it may interact with enzymes or proteins involved in this process.

Mode of Action

It has been found to act as a competitive inhibitor of the bacterial bioluminescence reaction . This suggests that it may bind to the active site of an enzyme involved in this reaction, preventing the normal substrate from binding and thus inhibiting the reaction.

Pharmacokinetics

Its molecular weight of 22627 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2,2-Diphenylpropionic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound derivatives can affect the growth of silkworm larvae, suggesting potential interactions with the biochemical pathways involved in growth and development .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 300 °C (lit.) , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

Given its chemical structure, it is likely that this compound is metabolized through phase I and phase II metabolic reactions .

properties

IUPAC Name

2,2-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODELFXJUOVNEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40204126
Record name 2,2-Diphenylpropionic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5558-66-7
Record name 2,2-Diphenylpropionic acid
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Record name 2,2-Diphenylpropionic acid
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Record name 5558-66-7
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Record name 2,2-Diphenylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,2-Diphenylpropionic acid relate to its antimuscarinic activity?

A1: While this compound itself is not the focus of antimuscarinic studies, its ester derivative, aprophen (2-diethylaminoethyl 2,2-diphenylpropionate), exhibits such activity. A study [] synthesized a metabolite of aprophen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, and found it to possess weaker antimuscarinic activity compared to aprophen. This suggests that the diethylaminoethyl ester moiety in aprophen plays a crucial role in its potency, likely through interactions with muscarinic receptors.

Q2: Can this compound participate in photochemical reactions?

A2: Yes, research indicates that this compound can engage in photochemical reactions with certain compounds. Specifically, studies [, ] investigated its reactions with 4-methyl-2-quinolinecarbonitrile. These reactions, proposed to proceed through a radical-pair mechanism [], were influenced by factors like solvent and magnetic fields, highlighting the complex nature of these photochemical processes. Interestingly, when 4-methyl-2-quinolinecarbonitrile reacted with chiral analogs of this compound, no significant magnetic field effects or chiral symmetry breaking were observed [].

Q3: Are there analytical techniques to study the reactions involving this compound?

A3: While the provided research abstracts [, , ] don't delve into specific analytical techniques employed, it's safe to assume standard methods were used. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product structures and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate products. Further research in this area could explore more specialized techniques for real-time monitoring of these photochemical reactions, potentially providing deeper insights into their mechanisms.

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